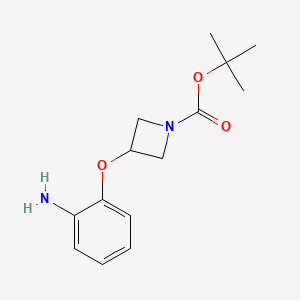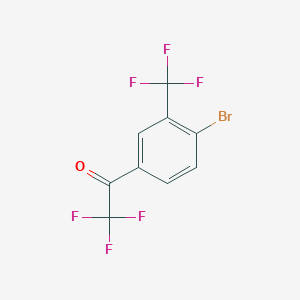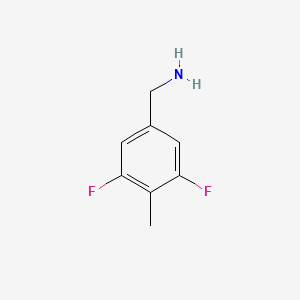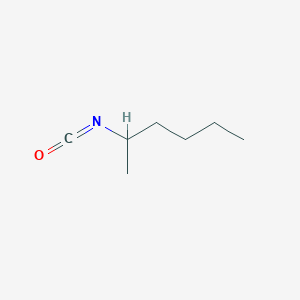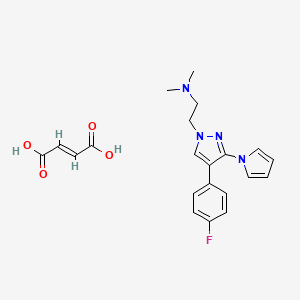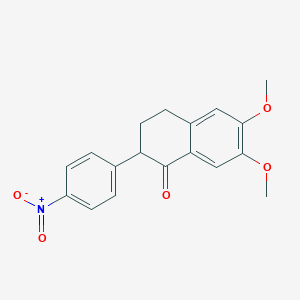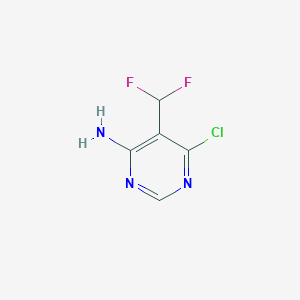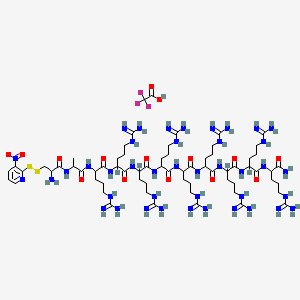
H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt: is a synthetic peptide composed of nine D-arginine residues and a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl group. This compound is known for its cell-permeable properties, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cysteine residue is protected by the 3-nitro-2-pyridinesulfenyl group to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to free thiol groups.
Substitution: The 3-nitro-2-pyridinesulfenyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various thiol-containing reagents under mild conditions.
Major Products:
Oxidation: Disulfide-bonded peptides.
Reduction: Free thiol peptides.
Substitution: Peptides with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The compound exerts its effects by penetrating cell membranes due to the presence of multiple D-arginine residues, which interact with the negatively charged cell surface. Once inside the cell, the peptide can deliver attached cargo molecules to specific intracellular targets. The 3-nitro-2-pyridinesulfenyl group protects the cysteine residue during synthesis and can be removed to expose the thiol group for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds:
H-Cys(NPys)-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 trifluoroacetate salt: Similar structure but composed of L-arginine residues.
Cys(NPys)-Antennapedia Homeobox (43-58) amide trifluoroacetate salt: Another cell-penetrating peptide with a different sequence.
Uniqueness:
- The use of D-arginine residues in H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt enhances its stability against proteolytic degradation compared to peptides with L-arginine residues .
- The 3-nitro-2-pyridinesulfenyl group provides a unique protecting strategy for the cysteine residue, allowing for selective deprotection and functionalization .
Propriétés
Formule moléculaire |
C67H124F3N41O15S2 |
|---|---|
Poids moléculaire |
1865.1 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H123N41O13S2.C2HF3O2/c1-33(96-47(109)34(66)32-120-121-56-44(106(118)119)21-11-22-86-56)46(108)98-36(13-3-24-88-58(70)71)49(111)100-38(15-5-26-90-60(74)75)51(113)102-40(17-7-28-92-62(78)79)53(115)104-42(19-9-30-94-64(82)83)55(117)105-43(20-10-31-95-65(84)85)54(116)103-41(18-8-29-93-63(80)81)52(114)101-39(16-6-27-91-61(76)77)50(112)99-37(14-4-25-89-59(72)73)48(110)97-35(45(67)107)12-2-23-87-57(68)69;3-2(4,5)1(6)7/h11,21-22,33-43H,2-10,12-20,23-32,66H2,1H3,(H2,67,107)(H,96,109)(H,97,110)(H,98,108)(H,99,112)(H,100,111)(H,101,114)(H,102,113)(H,103,116)(H,104,115)(H,105,117)(H4,68,69,87)(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)(H4,78,79,92)(H4,80,81,93)(H4,82,83,94)(H4,84,85,95);(H,6,7) |
Clé InChI |
NBIIZAAKAODPSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
